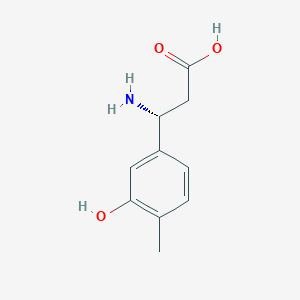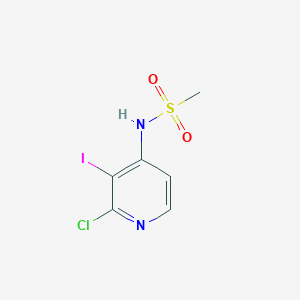
N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C6H6ClIN2O2S and a molecular weight of 332.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms on the pyridine ring, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide typically involves the reaction of 2-chloro-3-iodopyridine with methanesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield . These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide involves its ability to act as both a nucleophile and an electrophile due to the presence of the amine group and halogen atoms . This dual reactivity allows it to participate in various chemical interactions and transformations, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Shares a similar pyridine ring structure but lacks the methanesulfonamide group.
N-(2-Chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with an additional methylsulfonyl group.
Uniqueness
N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is unique due to its specific combination of chlorine and iodine atoms on the pyridine ring, along with the methanesulfonamide group. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H6ClIN2O2S |
|---|---|
Molekulargewicht |
332.55 g/mol |
IUPAC-Name |
N-(2-chloro-3-iodopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6ClIN2O2S/c1-13(11,12)10-4-2-3-9-6(7)5(4)8/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
IZQBJYQWMBTIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


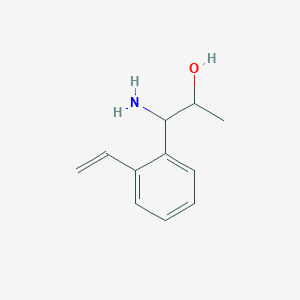
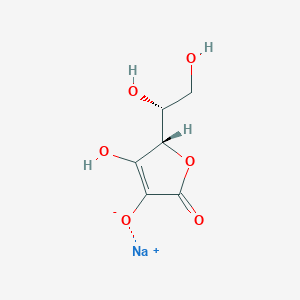
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)

![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
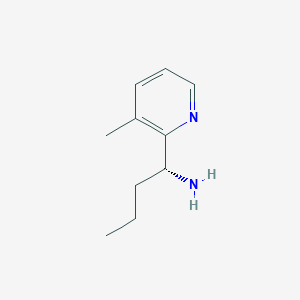
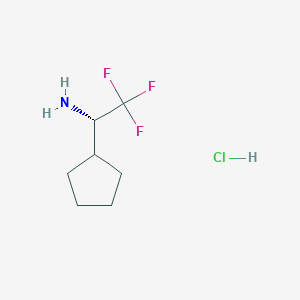
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)

![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
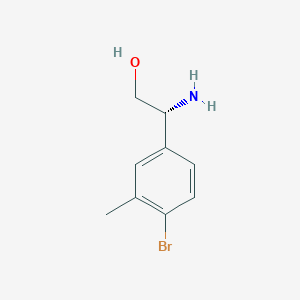
![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
